molecular formula C17H15N3O3 B11384122 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11384122
M. Wt: 309.32 g/mol
InChI Key: KYUBUGLGVYEPNB-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic small molecule that features a 1,2,5-oxadiazole (also known as furazan) core scaffold. This structure is substituted at the 3-position with a benzamide group bearing a para-methoxy substituent and at the 4-position with a para-methylphenyl group, integrating both electron-donating and hydrophobic moieties that are crucial for its physicochemical behavior and interaction with biological targets . This compound is of significant interest in medicinal chemistry and drug discovery research. Derivatives containing the 1,2,5-oxadiazole ring, such as this one, are part of ongoing studies for a range of biological activities. Scientific investigations into related structures have demonstrated promising antiproliferative and cytotoxic effects against various cancer cell lines, including glioblastoma (LN229) cells, often through mechanisms involving the induction of apoptosis . Furthermore, the structural features of this class of compounds suggest potential for anti-inflammatory activity , potentially through the inhibition of pro-inflammatory cytokines and enzymes like lipoxygenase . Its relevance is highlighted by research on similar 4-substituted (1,2,5-oxadiazol-3-yl)benzamides, which are being explored as antiplasmodial agents against the blood stages of Plasmodium falciparum , the parasite that causes malaria . Researchers value this compound for its compliance with drug-likeness rules (such as Lipinski's rules) and its promising passive permeability, which are important predictors of oral bioavailability . The synthetic route typically involves the formation of the oxadiazole ring followed by a coupling reaction between an oxadiazole amine intermediate and a 4-methoxybenzoyl chloride derivative . Disclaimer: This product is intended for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is for informational purposes related to scientific research.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15-16(20-23-19-15)18-17(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)

InChI Key

KYUBUGLGVYEPNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, while reduction of the oxadiazole ring may produce corresponding amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies involving related oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma (LN229) cells. The mechanisms of action often involve the induction of apoptosis and disruption of cellular proliferation pathways .

Case Study:
In a recent study, derivatives of oxadiazoles were synthesized and tested for their cytotoxic efficacy. Compounds showed substantial activity in reducing cell viability and promoting apoptosis in cancer cells through DNA damage pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored extensively. The structural features of 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study:
A study highlighted the synthesis of various oxadiazole derivatives that were tested for lipoxygenase inhibitory activity, suggesting their potential as anti-inflammatory agents. The results indicated that certain modifications to the oxadiazole structure enhanced anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxadiazole ring have garnered attention due to their effectiveness against a range of bacterial strains. The presence of functional groups in 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide enhances its interaction with microbial targets.

Case Study:
In vitro studies have shown that related oxadiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Summary and Future Directions

The compound 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide presents a multifaceted profile with potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial strategies. Ongoing research is essential to elucidate its precise mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

  • In vivo Testing: To validate the efficacy and safety profiles observed in vitro.
  • Structure-Activity Relationship Studies: To identify key structural features that enhance biological activity.
  • Mechanistic Studies: To clarify the pathways through which these compounds exert their effects on cancer cells and pathogens.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and aromatic groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Oxadiazole Substituent Benzamide Substituent Melting Point (°C) Key Biological Activity Reference
4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-(4-methylphenyl) 4-methoxy Not reported Antiproliferative (inferred)
4-Trifluoromethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (11) 4-(4-methylphenyl) 4-CF₃ 118.8–121.5 Antiproliferative
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 4-(4-chlorophenyl) 3-fluoro Not reported Antiplasmodial
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (41) 4-(3-nitrophenyl) Unsubstituted 179 Antiplasmodial
4-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (5) 4-(4-chlorophenyl) 4-bromo Not reported Antiproliferative

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances solubility compared to electron-withdrawing substituents like trifluoromethyl (compound 11) or nitro (compound 41). However, trifluoromethyl groups may improve metabolic stability and binding affinity to hydrophobic targets .
  • Positional Effects : Antiplasmodial activity is higher in compounds with nitro or halogen substituents on the oxadiazole-attached phenyl ring (e.g., compound 41, 46) .
  • Melting Points : The trifluoromethyl analog (compound 11) has a lower melting point (118.8–121.5°C) than the nitro-substituted compound 41 (179°C), suggesting reduced crystallinity due to bulky substituents .

Biological Activity

Overview

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is C17H17N3O3C_{17}H_{17}N_{3}O_{3} with a molecular weight of 313.34 g/mol. The structure features a methoxy group, a methylphenyl group, and an oxadiazole ring, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H17N3O3
Molecular Weight313.34 g/mol
LogP3.12
Polar Surface Area75.22 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit several enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a role in tumor growth and survival .
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways related to proliferation and apoptosis .

Biological Activities

Research indicates that 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:
    • It showed significant inhibition against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values in the micromolar range .
    • A derivative of this compound exhibited enhanced potency against renal cancer cells with an IC50 value of approximately 1.14 µM .
  • Antimicrobial Properties : The oxadiazole derivatives are known for their antimicrobial activity against both bacterial and fungal strains .
  • Anti-inflammatory Effects : The compound has been implicated in reducing inflammation by modulating the production of inflammatory mediators .

Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Antitumor Studies : In vitro studies demonstrated that derivatives of the oxadiazole class could significantly inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival .
  • Mechanism-Based Approaches : Recent reviews have summarized the mechanisms through which oxadiazole derivatives exert anticancer effects, including interactions with DNA and inhibition of key enzymes involved in cancer metabolism .

Q & A

Q. What are the established synthetic routes for 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzamide precursor with a 1,2,5-oxadiazole moiety. A general method includes:

  • Step 1 : Reacting 4-methoxybenzoic acid derivatives with activating agents (e.g., thionyl chloride) to form the corresponding acyl chloride.
  • Step 2 : Coupling the acyl chloride with 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine under reflux in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (reflux at 60–80°C to accelerate coupling), and stoichiometric ratios (1.2:1 acyl chloride to amine to ensure complete reaction) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR Spectroscopy : Use DMSO-d6 or CDCl3 as solvents. Key signals include:
    • A singlet at δ 3.8–4.0 ppm for the methoxy (-OCH3) group.
    • Aromatic protons in the benzamide and oxadiazole rings (δ 6.8–8.2 ppm, split patterns depend on substitution) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ or [M+Na]+ peaks. For example, a molecular ion at m/z 352.1 corresponds to C18H15N3O3 .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by UV detection at 254 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thionyl chloride) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal activity of this compound against plant pathogens?

  • In Vitro Assays :
    • Prepare fungal spore suspensions (e.g., Botrytis cinerea) in potato dextrose agar.
    • Apply compound solutions (50–200 µg/mL) via agar dilution. Measure inhibition zones after 72 hours .
  • In Vivo Testing :
    • Spray compound (200 mg/L in 0.1% Tween-80) on infected tomato leaves. Compare lesion diameter reduction against controls (e.g., boscalid) .
  • Data Interpretation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Address variability by triplicate experiments .

Q. What computational strategies can predict the compound’s binding affinity to biological targets like histone deacetylase (HDAC)?

  • Molecular Docking : Use AutoDock Vina with HDAC’s crystal structure (PDB ID: 4LX6). Set grid parameters to cover the active site (center_x = 10.2, center_y = 22.5, center_z = 18.3).
  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond persistence .
  • Contradiction Resolution : If experimental IC50 conflicts with docking scores, re-evaluate protonation states or solvent models (e.g., implicit vs. explicit water) .

Q. How can crystallographic data inconsistencies be resolved during structure determination?

  • Refinement in SHELXL :
    • Input initial .hkl and .ins files. Use ISOR and DELU commands to restrain thermal parameters for the oxadiazole ring.
    • Check for twinning with TWIN/BASF commands if Rint > 0.1.
  • Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis to identify disordered solvent .

Q. What strategies address conflicting NMR data during structural elucidation?

  • Variable Temperature (VT) NMR : If splitting patterns are unclear at 25°C, run at −40°C to slow dynamic processes (e.g., rotameric interconversion).
  • 2D Experiments (HSQC, HMBC) : Correlate methoxy protons (δ 3.8–4.0 ppm) with quaternary carbons (δ 160–165 ppm) to confirm substitution patterns .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Modification Sites :
    • Oxadiazole Ring : Introduce electron-withdrawing groups (e.g., -CF3) to enhance antifungal potency.
    • Benzamide Methoxy : Replace -OCH3 with bulkier substituents (e.g., -OCF3) to improve lipophilicity and membrane penetration .
  • Synthetic Validation : Use Suzuki-Miyaura coupling to attach aryl groups at the 4-methylphenyl position. Monitor yields via LC-MS .

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